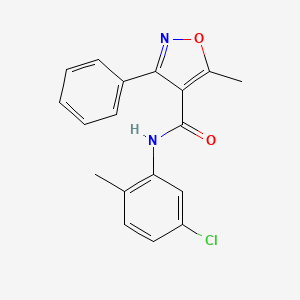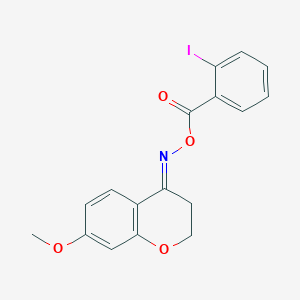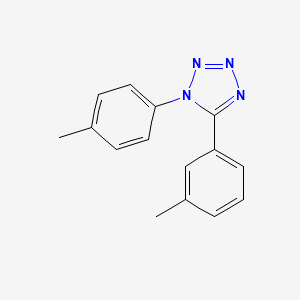![molecular formula C14H21NO2 B5702469 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
4-[2-(2,5-dimethylphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,5-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has been found to have potential applications in scientific research. This molecule belongs to the class of morpholine derivatives, which have been widely studied for their biological activities. DMPEM has been shown to exhibit unique properties that make it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the central nervous system. 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and physiological effects:
4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has also been found to reduce pain sensitivity in animal models of acute and chronic pain. Additionally, it has been shown to protect neurons against various insults, such as oxidative stress, ischemia, and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine is its unique chemical structure, which makes it a promising candidate for various research applications. 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has been found to exhibit significant biological activities, which make it a potential candidate for the development of new drugs for the treatment of various disorders. However, there are also some limitations associated with the use of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to prepare solutions of the desired concentration. Additionally, 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has been found to exhibit some toxicity in animal models, which can limit its use in certain experiments.
Future Directions
There are several future directions that could be pursued in the study of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine. One potential direction is the development of new derivatives of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine with improved solubility and/or biological activity. Another potential direction is the investigation of the molecular mechanisms underlying the effects of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine, which could lead to the identification of new drug targets for the treatment of various disorders. Additionally, the potential use of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine as a tool for studying the role of neurotransmitters and ion channels in the central nervous system could be explored.
Synthesis Methods
The synthesis of 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with epichlorohydrin to produce 2-(2,5-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine. The purity of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 4-[2-(2,5-dimethylphenoxy)ethyl]morpholine has also been found to have anticonvulsant and neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders.
properties
IUPAC Name |
4-[2-(2,5-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-3-4-13(2)14(11-12)17-10-7-15-5-8-16-9-6-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDNTCGPLQXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2,5-Dimethylphenoxy)ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)



![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


